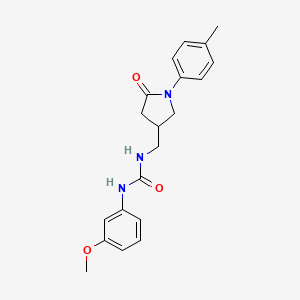

1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Description

This compound features a urea backbone substituted with a 3-methoxyphenyl group and a pyrrolidin-3-ylmethyl moiety. The pyrrolidinone ring is further modified with a p-tolyl (4-methylphenyl) group at the 1-position.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-14-6-8-17(9-7-14)23-13-15(10-19(23)24)12-21-20(25)22-16-4-3-5-18(11-16)26-2/h3-9,11,15H,10,12-13H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLJGWNYUAYKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves the following steps:

Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate. This can be achieved by reacting p-tolylamine with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring.

Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is attached to the pyrrolidinone intermediate.

Formation of the Urea Derivative: Finally, the urea derivative is formed by reacting the intermediate with an isocyanate compound under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Analogues

*Inferred based on analogues in and .

Key Observations:

- Pyrrolidinone vs. Piperazine-Thiazole Systems: The target compound and CAS 954660-54-9/955257-35-9 share a pyrrolidinone core, whereas 11l () incorporates a piperazine-thiazole system. The latter may enhance binding to enzymes requiring planar heterocyclic interactions, while pyrrolidinone derivatives could favor conformational flexibility .

- Substituent Position on Phenyl Ring : The 3-methoxy group (target) vs. 2-ethoxy (CAS 955257-35-9) or 2-trifluoromethyl (CAS 954660-54-9) alters electronic and steric properties. Electron-donating groups (e.g., methoxy) may increase solubility, while electron-withdrawing groups (e.g., CF₃) improve metabolic stability .

Physicochemical Properties

- Lipophilicity : The p-tolyl and methoxy groups in the target compound likely result in a higher logP compared to hydroxypropyl-substituted analogues (), which may improve blood-brain barrier penetration.

- Solubility : The absence of polar groups (e.g., -OH in ’s 894016-16-1) suggests moderate aqueous solubility, necessitating formulation optimization.

Biological Activity

1-(3-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its applications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound involves the reaction of specific precursors that typically include a methoxy-substituted phenyl group and a pyrrolidine derivative. The synthetic pathway often utilizes urea as a key functional group, which is integral to the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, urea derivatives have been shown to possess moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. In one study, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to lower values depending on the specific structure and substituents present .

Anti-inflammatory Effects

Urea derivatives, including those with pyrrolidine structures, have been investigated for their effects on inflammatory pathways. For example, certain derivatives have shown inhibition of pro-inflammatory cytokines (e.g., TNFα and IL-6) in cellular models. The ability to inhibit these cytokines suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specific derivatives have been reported to inhibit enzymes such as p38 MAPK with IC50 values in the low nanomolar range. This suggests that modifications to the urea structure can enhance potency against specific targets involved in inflammatory responses .

Study 1: Antibacterial Evaluation

In a comparative study of various urea derivatives, this compound was evaluated alongside other compounds for antibacterial activity. The results indicated that while some derivatives exhibited strong activity against Pseudomonas aeruginosa, others were more effective against gram-positive bacteria like Staphylococcus aureus. The structure–activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing antibacterial efficacy .

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of urea derivatives demonstrated that this compound significantly reduced IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to its ability to inhibit NF-kB signaling pathways, indicating its potential therapeutic role in inflammatory diseases .

Data Tables

| Compound | Activity | MIC (μg/mL) | IC50 (nM) | Target |

|---|---|---|---|---|

| This compound | Antibacterial | 250 | - | - |

| Related Urea Derivative | Anti-inflammatory | - | 53 | p38 MAPK |

| Another Urea Compound | Enzyme Inhibition | - | 16.2 - 50.2 | sEH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.